molecular formula C19H18N2O3 B13890692 Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate

Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate

Cat. No.: B13890692
M. Wt: 322.4 g/mol
InChI Key: JGGWEBZMGLLHKJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 6-methoxypyridine-3-carbaldehyde with ethyl 2-aminobenzoate under acidic conditions to form the quinoline core. This is followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often include the use of catalysts such as zinc triflate (Zn(OTf)2) under microwave irradiation to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free reaction conditions to minimize waste and improve yield. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are also applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol as solvent.

    Substitution: NBS, NCS, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylate derivatives: These compounds share the quinoline core and carboxylate group but differ in their substituents, leading to variations in their biological activities.

    6-Methoxypyridine derivatives: Compounds with the 6-methoxypyridine moiety exhibit similar chemical reactivity and potential biological activities.

Uniqueness

Ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate is unique due to the combination of the quinoline core and the 6-methoxypyridine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 4-[(6-methoxypyridin-3-yl)methyl]quinoline-2-carboxylate

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(22)17-11-14(15-6-4-5-7-16(15)21-17)10-13-8-9-18(23-2)20-12-13/h4-9,11-12H,3,10H2,1-2H3

InChI Key

JGGWEBZMGLLHKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)CC3=CN=C(C=C3)OC

Origin of Product

United States

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